molecular formula C15H25N3O B1212388 利卡因 CAS No. 74738-24-2

利卡因

货号 B1212388
CAS 编号: 74738-24-2
分子量: 263.38 g/mol
InChI 键: WHJSFPCTWYLZRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Recainam is an investigational Class I anti-arrhythmic agent that has been studied for its potential in the treatment of heart rhythm disorders . It’s a new anti-arrhythmic drug that has been studied in laboratory animals and humans .


Molecular Structure Analysis

Recainam has a chemical formula of C22H33N3O4S, an exact mass of 435.22, and a molecular weight of 435.583 . It’s also known as a phenylalkyl urea derivative .


Chemical Reactions Analysis

Recainam undergoes metabolism in various species, with metabolite profiles determined in excreta by HPLC comparisons with synthetic standards . The major metabolites in mouse and rat urine and rat feces were m- and p-hydroxyrecainam .


Physical And Chemical Properties Analysis

Recainam has a chemical formula of C22H33N3O4S, an exact mass of 435.22, and a molecular weight of 435.583 . More detailed physical and chemical properties were not found in the search results.

科学研究应用

电生理效应

  • 电生理特征:利卡因表现出独特的电生理特征,具有所有三类抗心律失常药物的特征。它表现出与 1A 类药物相似的浓度依赖性膜反应性和最大上升速度的降低,而不延长动作电位持续时间,类似于 1B 类药物。该特征表明其在治疗心律失常中的潜力((Colatsky et al., 1987)(de Buitléir et al., 1989))。

  • 对室性心动过速的影响:利卡因已被研究其在治疗持续性室性心动过速中的疗效。最初的临床研究表明其在抑制室性心律失常方面的有效性,对室性不应期影响最小,与 1C 类抗心律失常作用一致((de Buitléir et al., 1989))。

心脏电生理

  • 对心脏传导的影响:利卡因影响心脏传导时间和不应期,如在犬心中观察到的。这表明利卡因的血浆水平可能是监测电生理反应的有用指标((Colatsky et al., 1988))。

  • 对心肌纤维的影响:研究表明,利卡因诱导犬和兔心肌纤维中动作电位上升最大速率的浓度和频率依赖性降低。它不会显着影响慢钙通道,与 1C 类药物的作用一致((Takikawa et al., 1988))。

抗心律失常疗效

  • 抑制室性心律失常:利卡因在临床研究中对抑制复杂室性心律失常有效。它表现出有效的 1 类抗心律失常活性,显着降低过早室性复合物的频率((Anastasiou-Nana et al., 1986))。

  • 在阵发性室上性心动过速中的应用:其对复发性阵发性室上性心动过速 (SVT) 患者的疗效已得到研究,显示出适度的抗心律失常疗效和在给定剂量下的潜在致心律失常特性((Tai et al., 1991))。

药代动力学和剂量

  • 生物利用度和剂量比例:口服和静脉注射利卡因的绝对生物利用度和剂量比例性已得到研究,显示生物利用度从 73% 增加到 84% 以用于不同的口服剂量((Troy et al., 1991))。

  • 心律失常患者的滴定:在对心律失常有抵抗力的患者中,观察到利卡因在每 8 小时 300 至 600 毫克的剂量下有效,表明其具有治疗耐药性室性心律失常的潜力((Davies et al., 1989))。

属性

IUPAC Name

1-(2,6-dimethylphenyl)-3-[3-(propan-2-ylamino)propyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-11(2)16-9-6-10-17-15(19)18-14-12(3)7-5-8-13(14)4/h5,7-8,11,16H,6,9-10H2,1-4H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJSFPCTWYLZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74752-07-1 (hydrochloride)
Record name Recainam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50868319
Record name Recainam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Recainam

CAS RN

74738-24-2
Record name Recainam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Recainam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RECAINAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646KRE84ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Recainam
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Recainam
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Recainam
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Recainam
Reactant of Route 5
Reactant of Route 5
Recainam
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Recainam

Citations

For This Compound
195
Citations
LH Frame, JH Sheldon - Journal of the American College of Cardiology, 1988 - Elsevier
… The low dose recainam infusion produced a plasma recainam … The high dose recainam infusion produced a plasma … Recainam did not change ventricular effective refractory period …
Number of citations: 21 www.sciencedirect.com
GK Feld, N Venkatesh, BN Singh - Journal of cardiovascular …, 1988 - europepmc.org
The electrophysiologic determinants of the pharmacologic conversion and the prevention of atrial flutter are poorly defined. This study investigated the effects of pharmacologically …
Number of citations: 20 europepmc.org
MI Anastasiou-Nana, JL Anderson, EM Hampton… - Journal of the American …, 1986 - Elsevier
… The results of the present study suggest that recainam is a highly effective new antiarrhythmic agent. Intravenous recainam rapidly attained and maintained control of complex …
Number of citations: 18 www.sciencedirect.com
JL Anderson, MI Anastasiou-Nana, BM Heath… - The American journal of …, 1987 - Elsevier
… ) intravenous therapy, we found recainam to be highly effective … Single doses of recainam have also been administered … maintenance study with oral recainam to determine its efficacy …
Number of citations: 15 www.sciencedirect.com
TJ Colatsky, LB Bird, NK Jurkiewicz… - Journal of …, 1987 - europepmc.org
… The rate of development of use-dependent block produced by recainam was much … , recainam did not prolong APD at any concentration or cycle length tested. In summary, recainam …
Number of citations: 15 europepmc.org
JA Scatina, HB Kimmel, V Weinstein… - … & drug disposition, 1990 - Wiley Online Library
… A greater than proportional increase in the plasma AUC of recainam occurred between … recainam ranged from 1-5 h in laboratory animals and man. The plasma C, and AUC of recainam …
Number of citations: 11 onlinelibrary.wiley.com
TJ Colatsky, LB Bird, JA Knowles - Journal of cardiovascular …, 1988 - journals.lww.com
The present study was undertaken to characterize the cardiac electrophysiologic effects of the investigational class. I antiarrhythmic agent recainam (Wy-42,362) on the canine heart in …
Number of citations: 10 journals.lww.com
R Takikawa, K Kamiya, R Kato, BN Singh - Journal of the American College …, 1988 - Elsevier
… Recainam had no significant effect on the sinoatrial node, … the electrophysiologic profile of recainam in isolated cardiac … , the differential effects of recainam on the action potential …
Number of citations: 7 www.sciencedirect.com
RF Davies, MD Lineberry… - Clinical …, 1989 - Wiley Online Library
Recainam, a new antiarrhythmic drug, was evaluated in 20 patients with drug‐resistant stable ventricular arrhythmias. Dosage was increased stepwise every 48 to 72 hours until …
Number of citations: 6 ascpt.onlinelibrary.wiley.com
JL Anderson, CP Reddy, RJ Myerburg… - The American journal of …, 1993 - Elsevier
… discontinuation of recainam. … recainam was observed. No clinically significant changes in vital signs or in laboratory test results occurred. This study suggests that intravenous recainam …
Number of citations: 3 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。